5-Chloro-1-phenylpentan-1-one chemical properties
5-Chloro-1-phenylpentan-1-one chemical properties
An In-Depth Technical Guide to 5-Chloro-1-phenylpentan-1-one: Properties, Synthesis, and Applications
Introduction
5-Chloro-1-phenylpentan-1-one, also known under synonyms such as 5-Chlorovalerophenone, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries.[1] Its structure, featuring a terminal alkyl chloride and an aromatic ketone, makes it a versatile synthetic building block and a valuable intermediate in the preparation of more complex molecules.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, established synthetic and purification protocols, key reactive characteristics, and critical safety information tailored for researchers and drug development professionals.
The molecule serves as a linchpin in the synthesis of various bioactive compounds, including selective cyclooxygenase-2 (COX-2) inhibitors and selective estrogen receptor modulators (SERMs), highlighting its relevance in medicinal chemistry.[3] The insights provided herein are intended to equip scientists with the necessary data to effectively utilize this reagent in their research and development endeavors.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. 5-Chloro-1-phenylpentan-1-one is cataloged under several identifiers across major chemical databases.
| Identifier | Value | Source |
| CAS Number | 942-93-8 | [1][4][5] |
| IUPAC Name | 5-chloro-1-phenylpentan-1-one | [4][5] |
| Molecular Formula | C₁₁H₁₃ClO | [4][5][6] |
| Molecular Weight | 196.67 g/mol | [4][6] |
| InChIKey | HTQNQSPMTCJERU-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)C(=O)CCCCCl | [4][6] |
| Synonyms | 5-Chlorovalerophenone, 4-Chlorobutyl phenyl ketone | [1] |
Core Molecular Structure and Crystallography
The molecular architecture consists of a phenyl group attached to a five-carbon aliphatic chain, with a ketone at the C1 position and a chlorine atom at the C5 position. This bifunctional nature is the source of its synthetic utility.
Crystal structure analysis reveals that the molecular skeleton is slightly curved.[4] In the solid state, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains that are further organized into layers by weak C—H⋯π interactions.[4]
Caption: 2D Structure of 5-Chloro-1-phenylpentan-1-one.
Physicochemical Properties
The physical properties of the compound are essential for planning experiments, particularly for determining appropriate solvents and reaction temperatures.
| Property | Value | Source |
| Appearance | Solid. Described as a yellow solid or colorless to light yellow liquid. | [1][5] |
| Purity | Commercially available at ≥98% purity. | [5] |
| Storage | Recommended storage at 0-8 °C or sealed at -20 °C for long-term stability. | [1][5] |
| Solubility | Soluble in common organic solvents like ether and chloroform. | [2] |
Note: Experimental boiling and melting point data are not consistently reported in the surveyed literature.
Predicted and Comparative Spectroscopic Profile
While dedicated experimental spectra for 5-Chloro-1-phenylpentan-1-one are not widely published, a robust spectroscopic profile can be predicted based on its known structure and by comparison with analogous compounds. This predictive analysis is fundamental for reaction monitoring and structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The expected ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons: Signals for the monosubstituted benzene ring would appear in the range of δ 7.4-8.0 ppm . The two protons ortho to the carbonyl group are expected to be the most downfield (near δ 7.9-8.0 ppm) due to the deshielding effect of the ketone. The meta and para protons would appear further upfield (δ 7.4-7.6 ppm).
-
Aliphatic Protons:
-
-CH₂- (adjacent to C=O): A triplet around δ 3.0-3.2 ppm .
-
-CH₂- (adjacent to Cl): A triplet around δ 3.5-3.7 ppm . The electronegative chlorine atom causes a significant downfield shift.
-
Internal -CH₂- groups: Two multiplets expected in the range of δ 1.8-2.2 ppm .
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides a map of the carbon skeleton.
-
Carbonyl Carbon: A prominent signal in the highly downfield region, expected around δ 198-200 ppm .
-
Aromatic Carbons: Four signals are expected between δ 128-137 ppm . The ipso-carbon (attached to the carbonyl) would be the most downfield in this region.
-
Aliphatic Carbons:
-
-CH₂- (adjacent to C=O): Approximately δ 38-40 ppm .
-
-CH₂- (adjacent to Cl): Approximately δ 44-46 ppm .
-
Internal -CH₂- carbons: Signals expected around δ 22-30 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. By comparison with valerophenone (1-phenyl-1-pentanone), the following peaks are predicted.[7]
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1685 cm⁻¹ . Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹ (typically 3050-3080 cm⁻¹ ).
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).
-
C=C Stretch (Aromatic): Overtone bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 650-750 cm⁻¹ .
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 196, with a characteristic [M+2]⁺ peak at m/z 198 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns would include:
-
Acylium Ion: A prominent peak at m/z 105 due to the cleavage of the bond between the carbonyl carbon and the alkyl chain, forming [C₆H₅CO]⁺.
-
Phenyl Cation: A peak at m/z 77 from the loss of CO from the acylium ion.
-
Loss of HCl: A potential [M-36]⁺ peak.
Synthesis and Purification
The most reliable and frequently cited method for preparing 5-Chloro-1-phenylpentan-1-one is the Friedel-Crafts acylation of benzene.[8][9][10]
Recommended Synthetic Protocol: Friedel-Crafts Acylation
This protocol is based on the established reaction of 5-chlorovaleryl chloride with benzene using an aluminum chloride catalyst.[9]
Materials:
-
Benzene (anhydrous)
-
5-Chlorovaleryl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous, as solvent)
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 5-chlorovaleryl chloride dropwise to the stirred suspension.
-
Benzene Addition: Add benzene dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. Causality Note: Maintaining a low temperature is crucial to prevent side reactions and polymerization.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride complex, neutralizes the catalyst, and separates the product into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Reaction Mechanism
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[8][10]
Caption: Mechanism of Friedel-Crafts Acylation.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
For high-purity material required in drug development, purification by semi-preparative HPLC is effective.[9]
-
System: ProStar HPLC system (or equivalent)
-
Column: Microsorb 60, C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The TFA aids in protonating any basic sites and improves peak shape.
-
Detection: UV detector at 254 nm.
-
Outcome: This method yields the product as a solid after solvent evaporation, often with purity exceeding 98%.[9]
Chemical Reactivity and Synthetic Applications
The dual functionality of 5-Chloro-1-phenylpentan-1-one makes it a powerful intermediate. The ketone can undergo reduction or reactions at the alpha-carbon, while the alkyl chloride is an excellent electrophile for nucleophilic substitution.
Role in the Synthesis of Bioactive Molecules
This compound is a documented precursor for pharmacologically relevant scaffolds.[9]
-
Selective Estrogen Receptor Modulators (SERMs): The alkyl chloride allows for coupling with phenolic nucleophiles, a key step in building the ether linkages common in many SERM structures like Raloxifene analogues.[3]
-
COX-2 Inhibitors: It serves as a coupling component for synthesizing acyclic triaryl olefins, a class of molecules investigated as selective COX-2 inhibitors.
-
Heterocyclic Chemistry: It is a starting material for ω-phenylalkylpyrimidines and purines, which are core structures in numerous therapeutic agents.
Caption: Key Reaction Pathways for 5-Chloro-1-phenylpentan-1-one.
Safety, Handling, and Storage
Proper handling of 5-Chloro-1-phenylpentan-1-one is essential due to its hazardous properties.
Hazard Identification
The compound is classified as hazardous under OSHA guidelines.[10]
| Hazard Class | Category | Statement | GHS Pictogram | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [10] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place (0-8 °C recommended).[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
-
Stability: The compound is stable under recommended storage conditions.
Conclusion
5-Chloro-1-phenylpentan-1-one is a strategically important chemical intermediate with well-defined properties and reactivity. Its value lies in the orthogonal reactivity of its ketone and alkyl chloride moieties, which allows for sequential and controlled synthetic transformations. A thorough understanding of its synthesis via Friedel-Crafts acylation, its predicted spectroscopic characteristics for analytical purposes, and strict adherence to safety protocols are paramount for its successful application in the synthesis of high-value compounds, particularly within the pharmaceutical landscape.
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